2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with a pyrido[3,2-d]pyrimidin-1(2H)-one core structure, which is a type of heterocyclic compound. It also contains a benzo[d][1,3]dioxol-5-ylmethyl group, which is a common motif in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its exact structure and the conditions under which it’s used. Typically, heterocyclic compounds like this can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Scientific Research Applications
Crystal Structure Analysis
Research into similar compounds, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, has contributed to the understanding of crystal structures and molecular conformations. These studies provide insights into the molecular geometry and interactions of similar chemical structures, which can be crucial for designing new drugs and understanding their mechanisms of action (S. Subasri et al., 2017).
Medicinal Chemistry and Drug Design
Compounds with similar structures have been synthesized and evaluated for their potential as inhibitors of various enzymes, showing significant activity in preclinical models. For instance, classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of dihydrofolate reductase (DHFR), showing promise as antitumor agents (A. Gangjee et al., 2007).
Radiopharmaceuticals
Similar compounds have been explored for their potential in imaging studies, such as the development of selective radioligands for positron emission tomography (PET) imaging. The synthesis and application of these compounds contribute to advancements in diagnostic imaging, aiding in the understanding and treatment of diseases (F. Dollé et al., 2008).
Chiral Separation and Absolute Configuration Assignment
The study of enantiomeric couples of potential A3 adenosine receptor antagonists demonstrates the importance of chiral resolution in drug discovery. These findings highlight the significance of stereochemistry in the pharmacological activity of compounds (D. Rossi et al., 2016).
Antimicrobial Agents
The synthesis and evaluation of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, have shown promising antimicrobial activities. Such studies contribute to the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (A. Hossan et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c18-14(22)8-20-11-2-1-5-19-15(11)16(23)21(17(20)24)7-10-3-4-12-13(6-10)26-9-25-12/h1-6H,7-9H2,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYCSTHHAXGURF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.